KIN1148

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KIN1148は、インターフェロン調節因子3(IRF3) の小分子アゴニストです。 インフルエンザワクチンの有効性を高める能力があるため、インフルエンザワクチンのアジュバントとして注目されています 。それでは、その様々な側面について見ていきましょう。

準備方法

合成経路と反応条件: KIN1148の具体的な合成経路は、公的ドメインでは広く記載されていません。 その独特の構造に至る化学プロセスによって合成されます。研究者らは、高い収率と純度を達成するために、これらの経路を最適化してきた可能性があります。

工業生産方法: 残念ながら、this compoundの工業規模での生産方法に関する詳細情報は、機密事項となっています。工業生産は通常、規制基準を満たすために、大規模合成、精製、品質管理を伴います。

化学反応の分析

反応の種類: KIN1148は、RIG-I (レチノイン酸誘導性遺伝子I)に非正準的に直接結合することが知られています。 この相互作用はIRF3 とNF-κB を活性化し、下流の反応を引き起こします 。特定の反応は明示的には記述されていませんが、免疫シグナル伝達経路への関与は、複雑な相互作用を示唆しています。

一般的な試薬と条件: this compoundの合成と活性化経路で使用される特定の試薬と条件は、公表されていません。 RIG-Iへの結合を理解することで、潜在的な分子間相互作用に関する洞察が得られます。

主な生成物: this compoundの主な役割は、免疫応答、特にインフルエンザワクチン接種における免疫応答を強化することです。 その主な生成物は、樹状細胞(DC)などの免疫細胞の活性化と、その後のT細胞の活性化です .

科学的研究の応用

KIN1148の応用は、インフルエンザワクチンを超えています。

免疫学: 免疫応答を調節するため、ワクチン開発に関連しています。

ウイルス感染症: RIG-Iアゴニスト特性により、より広範な抗ウイルス効果が期待できます。

治療法: 研究者らは、免疫関連疾患の治療における可能性を探っています。

作用機序

KIN1148はRIG-Iに直接結合し、IRF3を活性化します。 これにより下流のシグナル伝達経路がトリガーされ、最終的に免疫応答が強化されます .

類似化合物との比較

KIN1148の独自性は確立されていますが、類似化合物との直接比較は限られています。さらなる研究により、追加の類似体や関連分子が明らかになる可能性があります。

生物活性

KIN1148 is a small molecule classified as an IRF3 agonist, primarily recognized for its role in enhancing immune responses, particularly in the context of viral infections and vaccine adjuvancy. This compound has garnered attention due to its unique mechanism of action involving the activation of the RIG-I-like receptor (RLR) pathway, leading to the induction of innate immune responses. Here, we will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound directly engages RIG-I, a cytosolic pattern recognition receptor that plays a crucial role in detecting viral RNA. Upon binding to RIG-I, this compound induces self-oligomerization of RIG-I and activates downstream signaling pathways involving IRF3 and NFκB. This activation occurs in an RNA- and ATP-independent manner, distinguishing this compound from other RIG-I agonists that require RNA ligands for activation .

Cytokine Production and Gene Expression

Research indicates that this compound promotes the expression of various cytokines and immune-related genes. Notably, it enhances the expression of genes associated with the inflammatory response and antigen processing. In a study using human dendritic cells, this compound significantly increased the maturation of these cells and their ability to activate CD8+ T cells .

The following table summarizes key cytokines and genes influenced by this compound treatment:

| Cytokine/Gene | Effect of this compound | Mechanism |

|---|---|---|

| IL-6 | Increased production | Promotes inflammation |

| IFN-β | Not induced | Distinct from type I IFN response |

| IRF3 Target Genes | Upregulated | Directly linked to RIG-I activation |

| CD80/CD86 | Enhanced expression | Improves T cell activation |

Influenza Vaccine Adjuvancy

In a series of experiments involving influenza vaccines, this compound was shown to significantly enhance vaccine efficacy. Mice immunized with a suboptimal dose of the H1N1 split virus vaccine combined with this compound exhibited increased survival rates against lethal viral challenges compared to controls. Specifically, all mice receiving the vaccine plus this compound survived lethal challenges with mouse-adapted influenza strains, whereas those receiving the vaccine alone showed a median survival time of only 8 days .

Enhanced Antibody Responses

The combination of this compound with vaccines not only improved survival but also led to a substantial increase in IgG antibody production. This was evidenced by higher levels of antibodies capable of neutralizing influenza virus hemagglutinin in serum samples from vaccinated mice . The following table outlines the immune responses observed:

| Response Type | Vaccine Alone | Vaccine + this compound |

|---|---|---|

| Survival Rate | 60% | 100% |

| IgG Antibody Levels | Low | High |

| Weight Loss (%) | 25% | 5% |

特性

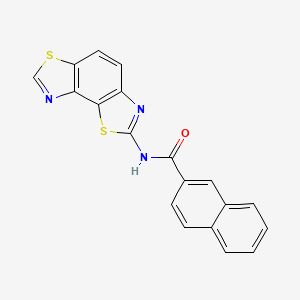

IUPAC Name |

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAISOECYKYATLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。